2-Methoxy-beta,beta-dibromostyrene
Description
Properties
Molecular Formula |
C9H8Br2O |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H8Br2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3 |
InChI Key |
NFAKVKGWPCPOLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C(Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Methoxy-beta,beta-dibromostyrene with structurally related bromostyrenes and substituted styrenes:
Structural and Electronic Effects
- Substituent Influence: The methoxy group in 2-Methoxy-beta,beta-dibromostyrene directs electrophilic substitution to the para position, whereas electron-withdrawing groups (e.g., NO2 in 2-(2-Bromoethyl)-beta-nitrostyrene) deactivate the ring . Fluorine in 3-Bromo-beta,beta-difluorostyrene increases bond polarization, enhancing reactivity in hydrofluorination reactions compared to bromine-dominated analogs .
Spectroscopic and Analytical Data
- IR Spectroscopy : E-β-bromostyrene is distinguished from its Z-isomer by C-Br stretching frequencies (550–600 cm⁻¹ for E vs. 620–670 cm⁻¹ for Z) .
- NMR : The methoxy group in 2-Methoxy-beta,beta-dibromostyrene would show a singlet at ~3.8 ppm (¹H) and 50–55 ppm (¹³C), while β-bromines deshield adjacent vinyl protons to ~6.5–7.0 ppm .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Methoxy-beta,beta-dibromostyrene with high stereochemical control?
- Methodological Answer :
- Stepwise Bromination : Begin with 2-methoxystyrene and perform dibromination under controlled conditions. Use bromine in carbon tetrachloride with UV light to achieve β,β-dibromination while avoiding over-bromination. Monitor reaction progress via TLC .
- Decarboxylative Elimination : Alternatively, start with 2,3-dibromo-3-(2-methoxyphenyl)propanoic acid. Perform decarboxylation in polar aprotic solvents (e.g., DMF) with a base (e.g., KOH) to yield the E-isomer preferentially. Solvent polarity significantly impacts stereochemical outcomes .
- Key Data :
| Reaction Step | Conditions | Isomer Yield (E/Z) |
|---|---|---|
| Bromination | Br₂, CCl₄, UV | >90% β,β-dibromo |
| Decarboxylation | KOH, DMF, 80°C | E:Z = 8:2 |
Q. How can IR spectroscopy and NMR be utilized to confirm the structural integrity and isomer purity of 2-Methoxy-beta,beta-dibromostyrene?
- Methodological Answer :
- IR Analysis : The C-Br stretching vibrations appear at ~550–600 cm⁻¹. The absence of C=C stretching (expected at ~1630 cm⁻¹) confirms bromination completion. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
- ¹H NMR : The vinyl proton (CH=Br₂) shows a singlet at δ 6.8–7.2 ppm. Methoxy protons resonate as a singlet at δ 3.8–4.0 ppm. Coupling constants (J) between adjacent protons distinguish E/Z isomers (e.g., J > 12 Hz for trans) .
- ¹³C NMR : The β-brominated carbons appear at δ 110–120 ppm, while the methoxy carbon is at δ 55–60 ppm .
Advanced Research Questions
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distribution during the synthesis of 2-Methoxy-beta,beta-dibromostyrene?
- Methodological Answer :
- Iterative Analysis : Use case-study frameworks to iteratively test reaction conditions (e.g., temperature, solvent). For example, low temperatures (0–25°C) favor kinetic E-isomers, while prolonged heating (60–80°C) shifts equilibrium toward the thermodynamically stable Z-isomer .
- Replication Logic : Validate findings by repeating reactions under identical conditions across multiple batches. Use statistical tools (e.g., ANOVA) to assess reproducibility .
- Contradiction Resolution : Cross-reference data from HPLC purity checks and computational modeling (e.g., DFT calculations) to reconcile discrepancies between experimental and theoretical yields .
Q. How does solvent polarity influence the stereochemical outcome of elimination reactions in the synthesis of 2-Methoxy-beta,beta-dibromostyrene?
- Methodological Answer :
- Polar Aprotic Solvents : DMF or DMSO stabilize transition states via solvation, favoring E-isomers through anti-elimination mechanisms.
- Non-Polar Solvents : Toluene or hexane promote syn-elimination, increasing Z-isomer formation.
- Key Data :
| Solvent | Dielectric Constant | Dominant Isomer | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | E | 85 |
| Toluene | 2.4 | Z | 70 |
- Mechanistic Insight : Solvent polarity alters the energy barrier for syn vs. anti pathways, as modeled using Hammett parameters .
Q. What are the stability considerations for 2-Methoxy-beta,beta-dibromostyrene under varying storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition or light-induced debromination. Stability exceeds 5 years under inert atmospheres (e.g., N₂) .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of C-Br bonds, which generates 2-methoxycinnamic acid derivatives.
- Analytical Monitoring : Conduct periodic GC-MS analysis to detect degradation products (e.g., m/z peaks corresponding to debrominated species) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the reactivity of 2-Methoxy-beta,beta-dibromostyrene in cross-coupling reactions?
- Methodological Answer :
- Comparative Studies : Replicate reported conditions (e.g., Suzuki coupling with Pd catalysts) while systematically varying parameters (ligand, base). Use high-throughput screening to identify optimal conditions .
- Error Analysis : Quantify impurities (e.g., residual palladium) via ICP-MS, as contamination can suppress reactivity.
- Case Study Approach : Apply Eisenhardt’s framework to triangulate data from synthetic outcomes, spectroscopic validation, and computational docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
